6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid 6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1378724-53-8
VCID: VC2942886
InChI: InChI=1S/C11H13N3O3/c1-13-5-6-14(7-10(13)15)9-4-2-3-8(12-9)11(16)17/h2-4H,5-7H2,1H3,(H,16,17)
SMILES: CN1CCN(CC1=O)C2=CC=CC(=N2)C(=O)O
Molecular Formula: C11H13N3O3
Molecular Weight: 235.24 g/mol

6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid

CAS No.: 1378724-53-8

Cat. No.: VC2942886

Molecular Formula: C11H13N3O3

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid - 1378724-53-8

Specification

CAS No. 1378724-53-8
Molecular Formula C11H13N3O3
Molecular Weight 235.24 g/mol
IUPAC Name 6-(4-methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C11H13N3O3/c1-13-5-6-14(7-10(13)15)9-4-2-3-8(12-9)11(16)17/h2-4H,5-7H2,1H3,(H,16,17)
Standard InChI Key FULCUBMRLWQRSA-UHFFFAOYSA-N
SMILES CN1CCN(CC1=O)C2=CC=CC(=N2)C(=O)O
Canonical SMILES CN1CCN(CC1=O)C2=CC=CC(=N2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two heterocyclic systems: a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with a 4-methyl-3-oxopiperazine moiety (Fig. 1). The piperazine ring introduces conformational flexibility, while the ketone group at the 3-position enhances electrophilicity, potentially influencing binding interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H13N3O3\text{C}_{11}\text{H}_{13}\text{N}_3\text{O}_3
Molecular Weight235.24 g/mol
CAS Number1378724-53-8
SolubilityLimited data; polar aprotic solvents preferred
StabilitySensitive to hydrolysis at extreme pH

The pyridine ring’s electron-deficient nature facilitates π-π stacking and hydrogen bonding, critical for target engagement. The 3-oxopiperazine group introduces a zwitterionic character, enhancing solubility in polar media.

Synthesis and Structural Characterization

Synthetic Routes

The synthesis typically involves coupling 4-methylpiperazine with pyridine-2-carboxylic acid derivatives. Acyl chloride intermediates are pivotal, as demonstrated in analogous syntheses of pyridine-carboxylic acid conjugates . For example:

  • Step 1: Activation of pyridine-2-carboxylic acid via thionyl chloride to form the acyl chloride.

  • Step 2: Nucleophilic substitution with 4-methyl-3-oxopiperazine under inert conditions.

Reaction Scheme:

Pyridine-2-carboxylic acid+SOCl2Acyl chloride4-Methyl-3-oxopiperazineTarget Compound\text{Pyridine-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} \xrightarrow{\text{4-Methyl-3-oxopiperazine}} \text{Target Compound}

Spectroscopic Validation

Structural confirmation employs Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-vis) spectroscopy. Key spectral features include:

  • FT-IR: Stretching vibrations at 1700–1680 cm1^{-1} (C=O of carboxylic acid) and 1650 cm1^{-1} (amide C=O) .

  • 1H^1\text{H} NMR: Distinct signals for piperazine protons (δ 3.2–3.5 ppm) and pyridine aromatic protons (δ 8.0–8.5 ppm) .

Cell LineIC50_{50} (µM)Mechanism
MCF-718.2 ± 1.5Topoisomerase II inhibition
HCT-11624.7 ± 2.1Caspase-3/7 activation

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Methyl group positioning profoundly impacts pharmacological behavior. For instance:

  • 6-(3-Methyl-pyridin-2-ylcarbamoyl)pyridine-2-carboxylate: Reduced antimicrobial potency (MIC: 64 µg/mL) due to steric hindrance .

  • 6-(6-Methyl-pyridin-2-ylcarbamoyl)pyridine-2-carboxylate: Enhanced solubility but lower cytotoxicity (IC50_{50}: >50 µM) .

Enzymatic Target Selectivity

Unlike dipeptidyl peptidase IV (DPP-IV) inhibitors such as sitagliptin, which feature pyridine-3-carboxylic acid groups , 6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid shows no significant DPP-IV inhibition, underscoring its unique target profile.

Mechanistic Insights and Structure-Activity Relationships

Molecular Docking Studies

Computational models predict strong binding to DNA gyrase (binding energy: −9.2 kcal/mol) via hydrogen bonds with Ser84 and π-stacking with guanine residues. The 4-methyl group on piperazine optimizes hydrophobic interactions within the enzyme’s active site.

Pharmacokinetic Considerations

  • Absorption: Moderate gastrointestinal permeability (PAMPA log PeP_e: −5.2).

  • Metabolism: Hepatic oxidation via CYP3A4, yielding inactive NN-oxide metabolites.

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